molecular formula C8H4ClN3O4 B8799260 7-Chloro-6-nitroquinazoline-2,4(1H,3H)-dione CAS No. 76822-66-7

7-Chloro-6-nitroquinazoline-2,4(1H,3H)-dione

Cat. No. B8799260
Key on ui cas rn: 76822-66-7
M. Wt: 241.59 g/mol
InChI Key: ZOCGHLGJCUHECJ-UHFFFAOYSA-N
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Patent
US05688803

Procedure details

20 g (101.7 mmol) 7-chloro-1,2,3,4-tetrahydroquinazoline-2,4-dione were dissolved in 100 ml of conc. sulphuric acid and treated with 7 ml of conc. nitric acid. The mixture was heated to 100° C. for 10 min. After cooling the reaction mixture was poured on to ice-water. The precipitate was filtered off, dried in a high vacuum and recrystallized from acetic acid. 13.3 g (54%) of 7-chloro-6-nitro-1,2,3,4-tetrahydroquinazoline-2,4-dione were obtained as beige crystals;
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:13])[NH:7][C:8](=[O:12])[NH:9]2)=[CH:4][CH:3]=1.[N+:14]([O-])([OH:16])=[O:15]>S(=O)(=O)(O)O>[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:13])[NH:7][C:8](=[O:12])[NH:9]2)=[CH:4][C:3]=1[N+:14]([O-:16])=[O:15]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=CC=C2C(NC(NC2=C1)=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
dried in a high vacuum
CUSTOM
Type
CUSTOM
Details
recrystallized from acetic acid

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C2C(NC(NC2=C1)=O)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 13.3 g
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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